molecular formula C9H13NO3 B6276971 methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate CAS No. 2763777-74-6

methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B6276971
CAS No.: 2763777-74-6
M. Wt: 183.2
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Description

Methyl 6-methyl-2-oxo-1-azaspiro[33]heptane-6-carboxylate is a spirocyclic compound characterized by its unique molecular structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions. For example, the use of sodium hydride in dry dimethylformamide as a base and solvent, respectively, facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a scaffold for the design of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of peptidomimetic drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. This rigidity can improve the compound’s efficacy and reduce off-target effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
  • 2-azaspiro[3.3]heptane-6-carboxylic acid
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure is relatively rare and provides a unique spatial arrangement of functional groups that can be exploited in drug design and synthesis .

Properties

CAS No.

2763777-74-6

Molecular Formula

C9H13NO3

Molecular Weight

183.2

Purity

90

Origin of Product

United States

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